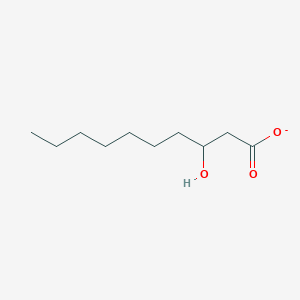

3-Hydroxydecanoate

描述

Structure

3D Structure

属性

分子式 |

C10H19O3- |

|---|---|

分子量 |

187.26 g/mol |

IUPAC 名称 |

3-hydroxydecanoate |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 |

InChI 键 |

FYSSBMZUBSBFJL-UHFFFAOYSA-M |

SMILES |

CCCCCCCC(CC(=O)[O-])O |

规范 SMILES |

CCCCCCCC(CC(=O)[O-])O |

产品来源 |

United States |

Foundational & Exploratory

The Ubiquitous Presence of 3-Hydroxydecanoate in the Bacterial Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoate, a medium-chain length (mcl) 3-hydroxy fatty acid, is a versatile molecule synthesized by a diverse array of bacteria. It serves as a key monomeric building block for polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with properties similar to conventional plastics. Beyond its role in energy and carbon storage as part of PHAs, this compound and its derivatives are crucial signaling molecules in processes such as quorum sensing and host-pathogen interactions. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, detailing the metabolic pathways for its synthesis, methods for its detection and quantification, and its role in cellular signaling.

Natural Occurrence and Biosynthesis of this compound

This compound is predominantly found as a constituent of mcl-PHAs in various bacterial genera. Notable producers include species of Pseudomonas, Burkholderia, and Vibrio. For instance, Pseudomonas putida is a well-studied organism known to accumulate significant quantities of mcl-PHAs, with this compound often being a major monomer.

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism and can occur through two primary routes:

-

De Novo Fatty Acid Synthesis: In this pathway, acetyl-CoA is converted through a series of enzymatic reactions to (R)-3-hydroxydecanoyl-ACP. The enzyme PhaG then converts this intermediate to (R)-3-hydroxydecanoyl-CoA, which is subsequently polymerized into PHA by PHA synthase (PhaC).

-

β-Oxidation of Fatty Acids: When bacteria are grown on fatty acids as a carbon source, the β-oxidation cycle intermediates, such as (R)-3-hydroxyacyl-CoAs, can be shunted towards PHA synthesis.

The specific monomeric composition of the resulting PHA is dependent on the bacterial strain, the available carbon source, and the cultivation conditions.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on the production of PHAs containing this compound by various bacterial species.

| Bacterial Species | Carbon Source | PHA Content (% of Cell Dry Weight) | Molar Composition of this compound in PHA (%) | Reference |

| Pseudomonas putida KT2440 | Crude Glycerol | 21.4 | 75.4 | [1] |

| Pseudomonas putida KT2440 (ΔphaZ mutant) | Crude Glycerol | 27.2 | 76.1 | [1] |

| Pseudomonas putida KT2440 | Glucose | Not specified | 73.0 ± 0.1 | [2] |

| Pseudomonas putida KT2440 (Δgcd-acoA mutant) | Glucose | Not specified | 70.2 ± 1.4 | [2] |

| Pseudomonas putida KTOY06 (fadB and fadA knockout) | Dodecanoate | 84 | Varied with fermentation time (49-75% 3-hydroxydodecanoate, with this compound also present) | [3][4] |

| Pseudomonas mendocina CH50 | Sugarcane Molasses | 14.2 | Major component along with 3-hydroxyoctanoate | [5] |

| Engineered Pseudomonas putida AG2162 | Lignin (B12514952) | Not specified | ~66 | [6] |

Note: The molar composition can vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

Extraction of Polyhydroxyalkanoates (PHAs) from Bacterial Cells

A common method for extracting PHAs from bacterial biomass involves solvent extraction.

Materials:

-

Bacterial cell pellet (lyophilized or wet)

-

Sodium hypochlorite (B82951) solution (4%)

-

Phosphate buffered saline (PBS), pH 7.4

-

Centrifuge and appropriate tubes

-

Methanol (B129727) (for precipitation)

Protocol:

-

Harvest bacterial cells by centrifugation (e.g., 8500 x g for 15 minutes).[7]

-

Wash the cell pellet with PBS (pH 7.4).[7]

-

Lyophilize or air-dry the pellet to determine the dry cell weight (DCW).[7]

-

For every 1 mg of DCW, add a mixture of 12.5 µl of chloroform and 12.5 µl of 4% sodium hypochlorite solution.[7]

-

Incubate the suspension with agitation to lyse the cells and dissolve the PHA.

-

Centrifuge the mixture to separate the chloroform phase (containing the dissolved PHA) from the aqueous phase and cell debris.

-

Collect the lower chloroform phase.

-

Precipitate the PHA by adding the chloroform extract to an excess of cold methanol (e.g., 10 volumes).

-

Recover the precipitated PHA by centrifugation or filtration.

-

Wash the PHA pellet with methanol and dry it to a constant weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Monomers

To determine the monomeric composition of the extracted PHA, the polymer is first subjected to methanolysis to convert the monomers into their methyl ester derivatives, which are then analyzed by GC-MS.[8][9][10]

Materials:

-

Dried PHA sample (5-10 mg)

-

Methanol containing 15% (v/v) H₂SO₄ or Boron trifluoride in methanol (BF₃-methanol)[11]

-

Chloroform

-

Internal standard (e.g., methyl benzoate)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

-

Methanolysis:

-

Place a known amount of dried PHA (e.g., 10 mg) in a screw-capped test tube.

-

Add 1 mL of chloroform to dissolve the polymer.[11]

-

Add 1 mL of methanol containing 15% H₂SO₄ or BF₃-methanol.[11]

-

Add a known amount of internal standard.

-

Seal the tube tightly and heat at 100°C for 3-4 hours in a heating block or oven.[8]

-

-

Extraction:

-

After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

Carefully transfer the lower organic phase (chloroform) to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the organic phase into the GC-MS.

-

Typical GC conditions:

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 80°C for 5 minutes, ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.[12]

-

Carrier gas: Helium

-

-

MS conditions:

-

Operate in electron impact (EI) mode.

-

Scan range: m/z 50-550.

-

-

Identify the methyl this compound peak based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of this compound relative to the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for PHA Characterization

¹H NMR spectroscopy is a powerful non-destructive technique for determining the overall composition of PHA copolymers.[13][14]

Materials:

-

Dried PHA sample

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Protocol:

-

Dissolve a small amount of the extracted PHA in deuterated chloroform (CDCl₃).[14]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Analyze the spectrum to identify the characteristic peaks for the different monomer units. For this compound, characteristic signals will be present for the methine proton of the hydroxyl-bearing carbon, the adjacent methylene (B1212753) protons, and the terminal methyl group.

-

Determine the molar ratio of the different monomers by integrating the respective characteristic peaks.

Signaling Pathways and Biological Roles

Beyond its structural role in PHAs, this compound is an important signaling molecule.

Activation of Plant Innate Immunity via the LORE Receptor

In plants such as Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids, including this compound, are recognized as microbe-associated molecular patterns (MAMPs). They are sensed by the S-domain-type receptor-like kinase (SD-RLK) known as LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[15][16][17][18] The binding of this compound to the extracellular domain of LORE triggers a signaling cascade that leads to pattern-triggered immunity (PTI), enhancing the plant's resistance to pathogens.[15][16][17][18] This signaling is dependent on the homomerization of the LORE receptor.[15][16][17][18]

Caption: LORE receptor signaling pathway initiated by this compound.

Role in Bacterial Quorum Sensing

While specific quorum sensing systems utilizing this compound as the primary autoinducer are less characterized than those using acyl-homoserine lactones (AHLs) or autoinducing peptides (AIPs), 3-hydroxy fatty acids are known to be involved in bacterial communication.[19][20][21] In many Gram-negative bacteria, quorum sensing relies on a two-component system where an autoinducer binds to a sensor kinase, leading to the activation of a response regulator that modulates gene expression.

Caption: A generalized bacterial quorum sensing pathway.

Experimental and Analytical Workflow

The overall workflow for the analysis of this compound from bacterial cultures involves several key steps, from cultivation to final quantification.

Caption: Workflow for this compound analysis from bacterial culture.

Conclusion

This compound is a significant metabolite in the bacterial world, playing dual roles as a structural component of bioplastics and as a signaling molecule. Understanding its natural occurrence, biosynthesis, and biological functions is crucial for advancements in biotechnology, including the sustainable production of biodegradable polymers and the development of novel antimicrobial strategies that target bacterial communication. The methodologies outlined in this guide provide a robust framework for researchers to investigate the fascinating world of bacterial 3-hydroxy fatty acids.

References

- 1. Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of medium chain length polyhydroxyalkanoate in metabolic flux optimized Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and characterization of polyhydroxyalkanoates from industrial waste using soil bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Determination of copolymer compositions in polyhydroxyalkanoates using 1H benchtop nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Polyhydroxyalkanoate quantification in organic wastes and pure cultures using a single-step extraction and 1H NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LORE receptor homomerization is required for 3-hydroxydecanoic acid-induced immune signaling and determines the natural variation of immunosensitivity within the Arabidopsis genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

- 19. benchchem.com [benchchem.com]

- 20. On mechanism of quorum sensing in Candida albicans by 3(R)-hydroxy-tetradecaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How Quorum Sensing Works [asm.org]

An In-depth Technical Guide to 3-Hydroxydecanoate as a Polyhydroxyalkanoate (PHA) Monomer

This technical guide provides a comprehensive overview of 3-hydroxydecanoate (3HD), a medium-chain-length (mcl) monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). The document is intended for researchers, scientists, and drug development professionals, detailing the biosynthesis, polymerization, material properties, and potential applications of poly(this compound) (P3HD), with a focus on experimental protocols and quantitative data.

Introduction to this compound and P3HD

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials. The properties of these biopolymers can be tailored by altering their monomeric composition. This compound (3HD) is a C10 medium-chain-length hydroxyalkanoate that, when polymerized, forms poly(this compound) (P3HD), a thermoplastic elastomer with promising applications in the biomedical and bioplastics industries.

Biosynthesis of this compound Monomers

The biosynthesis of 3HD monomers in bacteria, particularly in Pseudomonas putida, is intricately linked to fatty acid metabolism. There are two primary pathways for the synthesis of (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthesis: the de novo fatty acid synthesis pathway and the β-oxidation cycle of fatty acids.

De Novo Fatty Acid Synthesis Pathway

In the absence of fatty acid-rich carbon sources, 3HD precursors can be synthesized via the de novo fatty acid synthesis pathway. The key enzyme in this pathway is (R)-3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene. This enzyme converts (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, to (R)-3-hydroxydecanoyl-CoA, which can then be polymerized by PHA synthase. Transcriptional induction of phaG is often observed when cells are grown on carbon sources like gluconate.[1][2]

β-Oxidation Pathway

When fatty acids such as decanoic acid are provided as the carbon source, the β-oxidation pathway is the primary route for generating 3HD monomers. Decanoic acid is first activated to decanoyl-CoA, which then enters the β-oxidation cycle. Intermediates of this cycle, specifically (R)-3-hydroxydecanoyl-CoA, can be shuttled to PHA synthesis before being further metabolized. Genetic modifications, such as the knockout of genes involved in the later stages of β-oxidation, can enhance the accumulation of 3HD monomers for polymerization.

Genetic Regulation of P3HD Synthesis

The synthesis of P3HD in Pseudomonas putida is a tightly regulated process involving a cluster of pha genes. The key regulatory elements and their functions are summarized below.

| Gene | Encoded Protein | Function in P3HD Synthesis |

| phaC1 | PHA Synthase 1 | Catalyzes the polymerization of (R)-3-hydroxydecanoyl-CoA into P3HD. |

| phaC2 | PHA Synthase 2 | Also a PHA synthase with activity towards mcl-hydroxyacyl-CoAs. |

| phaZ | PHA Depolymerase | Mobilizes stored PHA by hydrolyzing the polymer back into monomers. |

| phaD | Transcriptional Regulator | Acts as a carbon source-dependent activator of the pha gene cluster, binding to the promoter regions of phaC1 and phaI.[3] |

| phaF | Phasin (B1169946) | A major granule-associated protein that plays a structural role in PHA granule formation and also has regulatory functions. |

| phaI | Phasin | Another phasin protein associated with PHA granules. |

| phaG | (R)-3-hydroxyacyl-ACP:CoA transacylase | Links de novo fatty acid synthesis to PHA production by converting (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA.[1][2] |

| rpoN | Sigma Factor 54 (σ⁵⁴) | A global nitrogen regulator that can influence PHA accumulation. In P. putida, PHA accumulation is RpoN-independent, while in P. aeruginosa it is RpoN-dependent.[4] |

| gacS/gacA | Two-component signal transduction system | A global regulatory system that can post-transcriptionally control the expression of PHA synthases. |

Signaling Pathway for P3HD Synthesis

The following diagram illustrates the key biosynthetic pathways leading to the formation of P3HD from decanoic acid and glucose, highlighting the central role of key enzymes.

Production of P3HD

High-density cell cultivation, primarily through fed-batch fermentation, is the most effective method for producing large quantities of P3HD. Pseudomonas putida is a natural producer of mcl-PHAs, while recombinant Escherichia coli strains engineered with the necessary PHA synthesis genes are also commonly used.

Fed-Batch Fermentation

Fed-batch strategies allow for high cell densities and, consequently, high volumetric productivities of P3HD. A typical process involves an initial batch phase for biomass growth, followed by a feeding phase where a carbon source (e.g., decanoic acid, often in combination with other substrates like glucose or acetic acid) is supplied to promote PHA accumulation.[5]

Table 1: Fed-Batch Fermentation Parameters for P3HD Production by Pseudomonas putida KT2440

| Parameter | Value/Condition | Reference |

| Organism | Pseudomonas putida KT2440 | [5] |

| Carbon Source Feed | Decanoic acid:Acetic acid:Glucose (DA:AA:G) ratio of 5:1:4 | [5] |

| Specific Growth Rate (μ) | 0.15 h⁻¹ | [5] |

| Feeding Strategy | Exponential feeding followed by linear feeding to prevent substrate accumulation and foaming | [5] |

| Final Cell Dry Weight (CDW) | 75 g L⁻¹ | [5] |

| P3HD Content (% of CDW) | 74% | [5] |

| Overall P3HD Productivity | 1.16 g L⁻¹ h⁻¹ | [5] |

| Monomer Composition (mol%) | 78% this compound, 11% 3-hydroxyoctanoate, 11% 3-hydroxyhexanoate | [5] |

Experimental Protocols

Fed-Batch Fermentation of Pseudomonas putida for P3HD Production

This protocol is adapted from fed-batch strategies for mcl-PHA production.[6][7]

-

Inoculum Preparation: A single colony of P. putida is used to inoculate a seed culture in a suitable medium (e.g., Luria-Bertani broth) and grown overnight.

-

Bioreactor Setup: A bioreactor containing a defined mineral salt medium is prepared. The initial batch phase may include a small amount of a readily metabolizable carbon source like glucose to support initial cell growth.[6]

-

Batch Phase: The bioreactor is inoculated with the seed culture. The cells are grown in batch mode until a specific optical density is reached or a key nutrient becomes limiting.

-

Fed-Batch Phase:

-

An exponential feeding strategy is initiated to maintain a constant specific growth rate (e.g., 0.15 h⁻¹). The feed solution typically contains decanoic acid, which may be mixed with acetic acid to keep it in a liquid state, and glucose.[5]

-

The dissolved oxygen (DO) level is controlled, often at 40% of air saturation, by adjusting the agitation speed and airflow rate.[7]

-

The pH is maintained at a constant value (e.g., 6.9) through the automated addition of an acid or base.[7]

-

-

Harvesting: Once the desired cultivation time is reached or PHA accumulation ceases, the cells are harvested by centrifugation.

Extraction and Purification of P3HD

This protocol utilizes a solvent extraction method with chloroform (B151607) and precipitation in methanol (B129727).[8][9][10][11]

-

Cell Lysis and Drying: The harvested cell pellet is washed and lyophilized (freeze-dried) to remove water.

-

Solvent Extraction: The dried cell biomass is suspended in chloroform and refluxed or stirred at an elevated temperature to dissolve the intracellular P3HD granules.

-

Separation of Cell Debris: The mixture is filtered or centrifuged to remove the insoluble cell debris.

-

Precipitation of P3HD: The P3HD-containing chloroform supernatant is slowly added to a large volume of a non-solvent, such as cold methanol, with constant stirring. This causes the P3HD to precipitate out of the solution.

-

Recovery and Drying: The precipitated P3HD is collected by filtration, washed with fresh methanol, and dried under vacuum to obtain the purified polymer.

GC-MS Analysis of 3HD Monomer Composition

This protocol describes the analysis of the monomeric composition of P3HD by gas chromatography-mass spectrometry (GC-MS) after acidic methanolysis.[12][13]

-

Methanolysis: A known amount of dried P3HD or PHA-containing biomass (approximately 10 mg) is placed in a screw-capped test tube. A solution of 15% sulfuric acid in methanol (2 mL) and chloroform (2 mL) is added.[12]

-

Reaction: The tube is sealed and heated at 100°C for 140 minutes to convert the 3-hydroxyalkanoate monomers into their methyl ester derivatives.[12]

-

Phase Separation: After cooling, 1 mL of water is added to the tube and vortexed to induce phase separation.

-

Sample Injection: The lower organic phase, containing the 3-hydroxyalkanoate methyl esters, is carefully collected and injected into the GC-MS system.

-

GC-MS Analysis: The sample is analyzed using a GC-MS system equipped with a suitable capillary column. The individual monomer methyl esters are identified based on their retention times and mass spectra, and quantified by comparing their peak areas to those of known standards.

Experimental Workflow Diagram

The following diagram outlines the overall workflow from P3HD production to characterization.

Material Properties of P3HD

P3HD is a semi-crystalline polymer with elastomeric properties, making it more flexible and less brittle than short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). Its properties are influenced by its molecular weight, crystallinity, and monomer composition.

Table 2: Physical and Mechanical Properties of P3HD and Related Copolymers

| Property | Value | Polymer | Reference |

| Melting Temperature (Tm) | 45-60 °C | P(3HD) | General Value |

| Glass Transition Temp. (Tg) | -35 to -45 °C | P(3HD) | General Value |

| Molecular Weight (Mw) | 1.0 x 10⁵ - 5.0 x 10⁵ g/mol | mcl-PHAs | General Value |

| Tensile Strength | 1.5 - 27.3 MPa | Poly(lactic acid-co-10-hydroxy decanoate) | [14] |

| Elongation at Break | Can be high, indicating ductility | Poly(lactic acid-co-10-hydroxy decanoate) | [14] |

Note: Mechanical properties can vary significantly based on the copolymer composition and processing conditions. Data for P3HD homopolymer is limited, and values for a related copolymer are provided for reference.

Applications in Drug Development

The biocompatibility and biodegradability of PHAs make them attractive candidates for biomedical applications, including controlled drug delivery.[15] P3HD, as a flexible and hydrophobic polymer, is well-suited for formulating drug-eluting nanoparticles and scaffolds.

P3HD Nanoparticles for Controlled Release

Nanoparticles formulated from PHAs can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[16] The emulsion-solvent evaporation technique is a common method for preparing PHA nanoparticles.

Protocol for Emulsion-Solvent Evaporation:

-

Organic Phase Preparation: P3HD and the hydrophobic drug are dissolved in a volatile organic solvent like chloroform.

-

Emulsification: This organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsified using high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, causing the P3HD to precipitate and form solid nanoparticles encapsulating the drug.

-

Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be lyophilized for storage.

Biocompatibility of P3HD

PHAs are generally considered biocompatible, with their degradation products being non-toxic.[17] In vivo studies with other PHAs have shown minimal inflammatory responses upon implantation.[17] For any new P3HD-based medical device or drug delivery system, a thorough biocompatibility assessment according to ISO 10993 standards is required. This includes in vitro cytotoxicity tests and in vivo studies to evaluate tissue response.[18]

Nanoparticle Drug Delivery Workflow

Conclusion

This compound is a versatile monomer that gives rise to a flexible and biodegradable PHA with significant potential, particularly in the field of drug development. Advances in metabolic engineering and fermentation technology have enabled the efficient production of P3HD and its copolymers. The detailed protocols and data presented in this guide provide a foundation for researchers to explore the synthesis, characterization, and application of this promising biopolymer. Further research into the specific mechanical properties of P3HD homopolymers and its performance in targeted drug delivery systems will be crucial for its translation into clinical and industrial applications.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docta.ucm.es [docta.ucm.es]

- 4. Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fed-batch production of poly-3-hydroxydecanoate from decanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol [frontiersin.org]

- 7. A polyhydroxyalkanoates bioprocess improvement case study based on four fed‐batch feeding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ohsu.edu [ohsu.edu]

- 10. Chloroform-methanol extraction of proteins [drummondlab.org]

- 11. pcl.tamu.edu [pcl.tamu.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. mdpi.com [mdpi.com]

- 15. Biosynthesis of Poly-3-Hydroxybutyrate and its Application in Controlled Drug Delivery : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 16. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocompatibility of polyhydroxybutyrate microspheres: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxydecanoate, its corresponding acid, 3-hydroxydecanoic acid, and its methyl ester. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in key biological pathways.

Core Physical and Chemical Properties

This compound is the conjugate base of 3-hydroxydecanoic acid and is the predominant species at physiological pH (around 7.3).[1] The properties of the acid are crucial for understanding the behavior of the anion in various environments.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its related forms.

Table 1: General Properties

| Property | This compound (Anion) | 3-Hydroxydecanoic Acid | Methyl this compound |

| Molecular Formula | C₁₀H₁₉O₃⁻[1][2] | C₁₀H₂₀O₃[3] | C₁₁H₂₂O₃[4] |

| Molecular Weight | 187.26 g/mol [1][2] | 188.27 g/mol [3] | 202.29 g/mol [4] |

| IUPAC Name | This compound[1][2] | 3-hydroxydecanoic acid[3] | methyl this compound[4] |

| Synonyms | Beta-hydroxydecanoate, 3-hydroxycaprate[1][2] | Myrmicacin, β-hydroxydecanoic acid[3] | Methyl ester of 3-hydroxydecanoic acid[4] |

Table 2: Physicochemical Properties

| Property | 3-Hydroxydecanoic Acid | Methyl this compound |

| Melting Point | 47-48 °C[5] | Not Available |

| Boiling Point | 318.2 ± 25.0 °C (Predicted)[5] | 294.7 ± 23.0 °C (Predicted)[6] |

| pKa (Strongest Acidic) | 4.39 ± 0.10 (Predicted)[5] | Not Applicable |

| Solubility in Water | Moderately soluble[7] | Not Available |

| Solubility in Organic Solvents | Readily soluble in ethanol (B145695) and acetone[7] | Soluble in organic solvents |

| Appearance | White to off-white crystalline solid[7] | Not Available |

Stereoisomerism

3-Hydroxydecanoic acid possesses a chiral center at the C3 position, leading to two enantiomers: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid. The (R)-enantiomer is a key component of rhamnolipids, which are biosurfactants with various industrial applications.[2][8]

Experimental Protocols

This section details methodologies for the synthesis and analysis of 3-hydroxydecanoic acid and its derivatives.

Green Synthesis of (R)-3-Hydroxydecanoic Acid

This protocol outlines a seven-step synthesis of (R)-3-hydroxydecanoic acid starting from levoglucosenone, a derivative of cellulose.[2][8]

Experimental Workflow for Green Synthesis

References

- 1. This compound | C10H19O3- | CID 21976318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 3. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl this compound | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-HYDROXYDECANOIC ACID | 14292-26-3 [chemicalbook.com]

- 6. METHYL this compound | 62675-82-5 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 3-Hydroxydecanoate in novel microorganisms

Visualizations

Biosynthesis Pathway of (R)-3-Hydroxydecanoate

Caption: Biosynthesis of (R)-3-Hydroxydecanoate via FAS-II and β-oxidation.

Experimental Workflow for this compound Production and Analysis

Caption: From strain engineering to final analysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound.

Genetic Modification: Gene Knockout in Pseudomonas spp.

This protocol describes an unmarked gene knockout using a suicide plasmid (e.g., pEX18Tc or pT18mobsacB) and two-step allelic exchange via homologous recombination.[1]

a. Construction of the Deletion Vector:

-

Primer Design: Design primers to amplify ~1 kb upstream (Upstream Homology Arm - UHA) and ~1 kb downstream (Downstream Homology Arm - DHA) of the target gene. Add restriction sites to the outer primers (e.g., UHA-F and DHA-R) compatible with the suicide vector's multiple cloning site.

-

PCR Amplification: Amplify the UHA and DHA from the wild-type genomic DNA using a high-fidelity DNA polymerase.

-

Vector and Insert Preparation: Digest the suicide vector and the purified PCR products (UHA and DHA) with the chosen restriction enzymes.

-

Ligation: Perform a three-part ligation to insert the UHA and DHA fragments into the linearized suicide vector. Alternatively, use Gibson assembly to seamlessly fuse the fragments with the linearized vector.

-

Transformation: Transform the ligation product into a suitable E. coli strain (e.g., DH5α).

-

Verification: Screen transformants by colony PCR and confirm the correct construct by Sanger sequencing.

b. Two-Step Allelic Exchange:

-

Conjugation: Transfer the confirmed deletion vector from E. coli to the target Pseudomonas strain via biparental mating.

-

Selection of Merodiploids (First Crossover): Plate the conjugation mixture on selective agar (B569324) (e.g., containing an antibiotic for which the plasmid confers resistance, like tetracycline (B611298) for pEX18Tc) to select for Pseudomonas cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

Counter-selection for Plasmid Excision (Second Crossover): Inoculate single-crossover colonies into a non-selective broth and grow overnight. Plate dilutions of this culture onto agar containing sucrose (B13894) (e.g., 5-10%). The sacB gene on the plasmid backbone converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid through a second recombination event.

-

Screening for Deletion Mutants: Patch the resulting colonies onto two types of plates: one with sucrose and one with the antibiotic used for the first selection. True double-crossover mutants will grow on the sucrose plate but not on the antibiotic plate.

-

Confirmation: Verify the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the deleted region and by sequencing the PCR product.

Fed-Batch Fermentation for PHA Production

This protocol is based on methods for high-cell-density cultivation of Pseudomonas putida to maximize PHA accumulation.

a. Media and Culture Conditions:

-

Inoculum Medium (per liter): 4.7 g (NH₄)₂SO₄, 0.8 g MgSO₄·7H₂O, 12.0 g Na₂HPO₄·7H₂O, 2.7 g KH₂PO₄, 1.0 g nutrient broth, 9.0 g glucose.

-

Initial Fermentor Medium (per liter): 4.7 g (NH₄)₂SO₄, 0.8 g MgSO₄·7H₂O, 18.0 g Na₂HPO₄·7H₂O, 4.05 g KH₂PO₄, 10 mL trace element solution.

-

Fermentation Parameters: Temperature: 30°C, pH: 6.8-7.0 (controlled with NH₄OH or H₃PO₄), Dissolved Oxygen (DO): maintained >30% of air saturation by controlling agitation and aeration rate.

b. Fermentation Procedure:

-

Inoculum Preparation: Grow a seed culture of the engineered Pseudomonas strain in the inoculum medium overnight at 30°C with shaking.

-

Batch Phase: Inoculate the fermentor containing the initial medium with the seed culture. Run in batch mode until the initial carbon source is depleted, typically indicated by a sharp increase in DO.

-

Fed-Batch Phase:

-

Exponential Feeding: Initiate a feed solution containing the carbon source (e.g., decanoic acid, glucose) and ammonium (B1175870) source to maintain a constant specific growth rate (e.g., μ = 0.15 h⁻¹). This phase is designed to rapidly increase biomass.

-

PHA Accumulation Phase: Once a high cell density is achieved (e.g., ~50 g/L), switch to a feeding strategy that promotes PHA accumulation. This is often achieved by limiting a nutrient other than carbon, such as nitrogen or phosphate. A common strategy is to switch to a constant feeding rate or a DO-stat feeding approach, where the feed pump is activated when the DO level rises above a setpoint, indicating carbon limitation.

-

-

Harvesting: Continue the fermentation until PHA content plateaus or the desired biomass is reached. Harvest the cells by centrifugation (e.g., 7000 x g for 20 min). Wash the cell pellet with distilled water and lyophilize (freeze-dry) the biomass for storage and subsequent extraction.

Extraction of PHA from Bacterial Biomass

This protocol uses chloroform (B151607), a common and effective solvent for mcl-PHAs.

-

Preparation: Weigh approximately 10-500 mg of lyophilized cells into a glass screw-cap tube or vial with a PTFE-lined cap.

-

Solubilization: Add chloroform to the dried biomass (e.g., 10 mL for 500 mg of cells).

-

Heating: Tightly seal the vial and heat at 75-100°C for at least 2-4 hours with intermittent shaking. This step dissolves the intracellular PHA granules.

-

Filtration: Cool the mixture to room temperature. Filter the chloroform extract through a glass fiber filter to remove the non-PHA cell debris.

-

Washing: Wash the vial and the filtered cell debris with an additional volume of chloroform (e.g., 5 mL) and add this to the filtrate to ensure complete recovery.

-

Precipitation: Transfer the total filtrate to a larger beaker. Add the PHA-containing chloroform solution dropwise into a beaker containing a vigorously stirring, cold non-solvent (e.g., 10 volumes of methanol (B129727) or ethanol). The PHA will precipitate as a white, fibrous material.

-

Recovery: Allow the precipitate to settle overnight in the cold. Recover the purified PHA by filtration or centrifugation. Wash the precipitate with fresh non-solvent and dry it in a vacuum oven at a mild temperature (e.g., 50°C) to a constant weight.

Alkaline Hydrolysis of HAAs/PHA to this compound

This protocol is adapted from a method used to hydrolyze di-rhamnolipid precursors (HAAs) to their monomeric 3-hydroxyalkanoic acids.[1] It can be applied to purified PHA as well.

-

Suspension: Suspend the purified HAAs or PHA in a 0.5 M NaOH solution.

-

Hydrolysis: Heat the suspension at 80°C for 2.5 hours in a sealed container to facilitate the saponification (hydrolysis) of the ester bonds.

-

Acidification: After cooling, acidify the solution to a low pH (e.g., pH 2) with a strong acid like HCl. This will protonate the carboxylate group, forming the free 3-hydroxydecanoic acid, which may precipitate out of the aqueous solution.

-

Extraction: Extract the free 3-hydroxydecanoic acid from the acidified aqueous solution using a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.

-

Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 3-hydroxydecanoic acid.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for quantifying the monomeric composition of PHAs.

a. Sample Preparation (Methanolysis):

-

Reaction Mixture: Place approximately 10-15 mg of lyophilized cells (or a smaller amount of purified PHA) into a screw-cap tube with a PTFE-lined cap. Add 1 mL of chloroform and 1 mL of methanol containing 15% (v/v) concentrated sulfuric acid. An internal standard (e.g., methyl benzoate) can be included in the methanol solution for accurate quantification.

-

Derivatization: Seal the tubes and heat at 100-105°C for 2-4 hours. This reaction simultaneously hydrolyzes the polymer and transesterifies the resulting free hydroxyl acids to their corresponding 3-hydroxyalkanoate methyl esters, which are volatile and suitable for GC analysis.

-

Phase Separation: Cool the tubes to room temperature. Add 1.5 mL of deionized water and vortex vigorously for ~20 seconds to extract the acidic methanol into the aqueous phase.

-

Sample Collection: Centrifuge briefly to separate the phases. The lower organic phase (chloroform) contains the 3-hydroxyalkanoate methyl esters. Carefully transfer this lower layer to a clean vial, for example, by passing it through a small amount of anhydrous magnesium sulfate (B86663) to remove any residual water.

b. GC-MS Analysis:

-

Instrument and Column: Use a GC system equipped with a mass spectrometer (MS) detector. A common column is a TG-5MS or HP-5MS capillary column (e.g., 30 m length, 0.25 mm ID, 0.25 μm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow (e.g., 2.0 mL/min)

-

Injection Mode: Splitless (1 μL injection volume)

-

Oven Program: Initial temperature of 40°C for 2 min, then ramp at 20°C/min to 240°C, and hold for 4 min.

-

-

MS Conditions:

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 300°C

-

Scan Range: m/z 50-350 amu.

-

-

Data Analysis:

-

Identification: Identify the this compound methyl ester peak based on its retention time and comparison of its mass spectrum to a library or a known standard.

-

Quantification: Determine the concentration by creating a standard curve using purified this compound methyl ester standards of known concentrations and relating the peak area of the sample to this curve, normalized against the internal standard.

-

References

The Pivotal Role of 3-Hydroxydecanoate in Quorum Sensing-Regulated Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While not a classical quorum sensing (QS) autoinducer itself, 3-hydroxydecanoate is a critical metabolite whose biosynthesis is intricately regulated by quorum sensing networks, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This medium-chain length 3-hydroxy fatty acid serves as a key precursor for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) and rhamnolipids, molecules central to bacterial virulence, biofilm architecture, and swarming motility. Furthermore, recent discoveries have highlighted the role of this compound and related molecules in inter-kingdom signaling, specifically in triggering plant immune responses. This technical guide provides a comprehensive overview of the biological function of this compound, focusing on its biosynthesis, its conversion into downstream products, the quorum sensing regulatory circuits that control its production, and its function in both bacterial communities and interactions with eukaryotic hosts.

Introduction: Beyond a Simple Precursor

Traditionally viewed as an intermediate in fatty acid metabolism, (R)-3-hydroxydecanoic acid has emerged as a significant player in the expression of social and pathogenic traits in bacteria. Its importance lies not in direct signaling through a cognate bacterial receptor, but in its role as the foundational building block for complex lipids that mediate group behaviors. The production of this compound is tightly controlled by the hierarchical quorum sensing systems in P. aeruginosa, linking cell-density dependent gene expression directly to the synthesis of molecules that shape the bacterial environment and interact with host organisms. This guide will delve into the molecular mechanisms governing the synthesis and function of this compound, providing quantitative data and detailed experimental protocols for its study.

Biosynthesis of this compound

The primary route for the synthesis of (R)-3-hydroxydecanoate destined for HAA and rhamnolipid production is through the diversion of intermediates from the type II fatty acid synthesis (FASII) pathway.

The key enzyme in this process is RhlA , which exhibits specificity for 10-carbon intermediates.[1] RhlA intercepts (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) from the FASII cycle and catalyzes the formation of a dimer, β-hydroxydecanoyl-β-hydroxydecanoate, the simplest form of HAA.[2][3] This enzymatic step is crucial as it channels metabolic resources towards the production of rhamnolipid precursors.

Another enzyme, PhaG , a 3-hydroxyacyl-ACP:CoA transacylase, can also convert 3-hydroxyacyl-ACPs to their corresponding CoA thioesters, which can then be used for the synthesis of polyhydroxyalkanoates (PHAs).[4] However, for rhamnolipid synthesis, the RhlA-mediated pathway is predominant.

dot

Figure 1. Biosynthesis of HAAs and Rhamnolipids from 3-Hydroxydecanoyl-ACP.

Quorum Sensing Regulation of this compound Production

The synthesis of this compound via RhlA is under the direct transcriptional control of the rhl quorum sensing system in P. aeruginosa. The rhlA and rhlB genes are co-transcribed as an operon.[5]

-

The RhlR/RhlI System: The rhl system consists of the transcriptional regulator RhlR and the autoinducer synthase RhlI , which produces N-butyryl-homoserine lactone (C4-HSL). At a critical population density, the accumulation of C4-HSL leads to its binding to RhlR.

-

Activation of rhlAB: The C4-HSL-RhlR complex then binds to the promoter region of the rhlAB operon, activating its transcription.[6] This leads to the production of RhlA and RhlB, and consequently, the synthesis of HAAs and rhamnolipids.

-

Hierarchical Control by the las System: The rhl system is, in turn, regulated by the las quorum sensing system. The LasR transcriptional regulator, when activated by its autoinducer N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), upregulates the transcription of rhlR.[7][8] This hierarchical arrangement ensures a coordinated and timed expression of virulence factors, with the las system acting as a master regulator.

dot

References

- 1. uniprot.org [uniprot.org]

- 2. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of 3-Hydroxydecanoate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydecanoate, a medium-chain 3-hydroxy fatty acid, plays multifaceted roles in various biological systems, ranging from its function as a biosynthetic precursor in bacteria to a signaling molecule in plant immunity. The biological activity of this compound is critically dependent on its stereochemistry, with the (R)- and (S)-enantiomers often exhibiting distinct metabolic fates and signaling properties. This technical guide provides a comprehensive overview of the stereospecificity of this compound, detailing its production, metabolism, and signaling functions in different biological contexts. We present quantitative data, detailed experimental protocols for enantiomer analysis, and visual representations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the fields of microbiology, plant science, and drug development.

Introduction

This compound is a chiral molecule existing in two stereoisomeric forms: (R)-3-hydroxydecanoate and (S)-3-hydroxydecanoate. The spatial arrangement of the hydroxyl group at the C3 position dictates the molecule's interaction with enzymes and receptors, leading to profoundly different biological activities. In bacteria, particularly in Pseudomonas aeruginosa, (R)-3-hydroxydecanoate is a crucial building block for the biosynthesis of rhamnolipids, which are biosurfactants with roles in virulence and biofilm formation, and for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters[1][2]. Conversely, in mammalian systems, the mitochondrial fatty acid β-oxidation pathway is stereospecific for the (S)-enantiomer of 3-hydroxyacyl-CoAs. In the realm of plant biology, medium-chain 3-hydroxy fatty acids, with a preference for the (R)-configuration, are recognized as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses[2].

Understanding the stereospecificity of this compound is therefore paramount for elucidating its physiological roles and for harnessing its potential in various applications, from the development of novel antimicrobial agents to the engineering of biodegradable plastics and the enhancement of plant disease resistance. This guide aims to provide a detailed technical overview of this topic, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Biosynthesis and Metabolism of this compound Stereoisomers

The production and degradation of this compound enantiomers are governed by stereospecific enzymes in distinct metabolic pathways.

Predominance of (R)-3-Hydroxydecanoate in Bacterial Systems

In many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, the de novo fatty acid biosynthesis pathway and the β-oxidation of fatty acids can provide the precursor (R)-3-hydroxydecanoyl-ACP, which is then channeled into the production of rhamnolipids and PHAs. The enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transferase, plays a key role in linking fatty acid de novo synthesis to PHA production[3]. The subsequent polymerization into PHAs is catalyzed by PHA synthases, which exhibit a high degree of stereoselectivity for (R)-3-hydroxyacyl-CoAs[4].

dot

Caption: Biosynthesis of (R)-3-hydroxydecanoate and its incorporation into rhamnolipids and PHAs in bacteria.

Stereospecificity of Mammalian β-Oxidation for (S)-3-Hydroxydecanoate

In contrast to bacterial systems, the mitochondrial fatty acid β-oxidation pathway in mammals is highly stereospecific. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) exclusively catalyzes the oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The (R)-enantiomer is not a substrate for this enzyme. This strict stereospecificity ensures the correct processing of fatty acids for energy production.

dot

Caption: Stereospecific metabolism of (S)-3-hydroxyacyl-CoA in the mammalian mitochondrial β-oxidation pathway.

Quantitative Data on this compound Stereoisomers

While it is well-established that the (R)-enantiomer is the primary stereoisomer produced in bacterial systems for PHA and rhamnolipid synthesis, and the (S)-enantiomer is the substrate for mammalian β-oxidation, there is a scarcity of studies that directly quantify the enantiomeric ratio of this compound in various biological matrices. The available data is often qualitative or focuses on the total amount of 3-hydroxyalkanoates.

| Biological System | Matrix | (R)-3-hydroxydecanoate | (S)-3-hydroxydecanoate | Method of Analysis | Reference |

| Pseudomonas aeruginosa (engineered) | Culture Supernatant (after hydrolysis of HAAs) | 95% purity | Not reported | GC-MS | [2] |

| Mammalian Mitochondria | - | Not a substrate for HADH | Substrate for HADH | Enzymatic Assays |

Note: The table highlights the general stereochemical preference. Direct quantitative comparisons of both enantiomers in the same biological sample are not widely reported in the literature.

Signaling Role of this compound in Plant Immunity

In plants, medium-chain 3-hydroxy fatty acids, including this compound, act as potent elicitors of innate immunity. The Arabidopsis thaliana receptor-like kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) functions as a pattern recognition receptor (PRR) that directly perceives these molecules[5][6][7].

Upon binding of this compound, LORE undergoes homodimerization and autophosphorylation. This activation leads to the phosphorylation and activation of downstream receptor-like cytoplasmic kinases (RLCKs), such as PBL34, PBL35, and PBL36[8]. These RLCKs then initiate a signaling cascade that culminates in the activation of downstream immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming, ultimately leading to enhanced resistance against pathogenic bacteria[9][10][11]. Studies have indicated a preference of the LORE receptor for the (R)-configuration of 3-hydroxy fatty acids for triggering a robust immune response[2].

Caption: Workflow for the chiral GC-MS analysis of this compound from bacterial cells.

Chiral UHPLC-MS/MS Analysis of this compound from Plant Tissue

This protocol outlines a method for the extraction and direct analysis of this compound enantiomers from plant leaves using UHPLC-MS/MS.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 2-propanol)

-

Internal standard (e.g., deuterated this compound)

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Chiral HPLC column (e.g., amylose-based stationary phase)

Procedure:

-

Sample Homogenization: Freeze the plant leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add the extraction solvent containing the internal standard to the powdered tissue. Vortex and sonicate to ensure efficient extraction.

-

Centrifugation: Centrifuge the mixture to pellet the cell debris.

-

Supernatant Collection: Transfer the supernatant to a new tube. The extract can be concentrated under a stream of nitrogen if necessary.

-

UHPLC-MS/MS Analysis: Inject the extract onto a chiral HPLC column. Use a suitable mobile phase gradient to achieve enantiomeric separation. The MS/MS detector should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each enantiomer.

dot

Caption: Workflow for the chiral UHPLC-MS/MS analysis of this compound from plant tissue.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. In bacteria, the (R)-enantiomer is a key building block for important biopolymers, while in mammals, the (S)-enantiomer is a specific intermediate in fatty acid metabolism. In plants, the (R)-enantiomer is a recognized signaling molecule that triggers innate immunity. The distinct roles of these stereoisomers underscore the importance of stereospecificity in biological systems.

The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound enantiomers, which is essential for further elucidating their roles in health and disease. Future research should focus on obtaining more comprehensive quantitative data on the enantiomeric distribution of this compound in a wider range of biological systems and on exploring the therapeutic and biotechnological potential of modulating the pathways that produce and recognize these stereospecific molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Control of Metabolic States in Pseudomonas putida by Tuning Polyhydroxyalkanoate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Hydroxydecanoate and its Relationship to Fatty Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydecanoate is a medium-chain 3-hydroxy fatty acid that serves as a critical intermediate in fatty acid metabolism. While it is a transient species in the canonical fatty acid synthesis pathway, its biological significance extends beyond that of a simple metabolic intermediate. In prokaryotes, particularly in Pseudomonas aeruginosa, (R)-3-hydroxydecanoate is a key precursor for the biosynthesis of rhamnolipids, which are virulence factors and play a crucial role in quorum sensing and biofilm formation. In eukaryotes, altered levels of this compound have been associated with certain metabolic disorders, and recent research has identified it as a signaling molecule in inflammatory processes, highlighting its potential as a biomarker and a therapeutic target. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in fatty acid synthesis and other pathways, detailed experimental protocols for its study, and its relevance in the context of drug development.

Biosynthesis of this compound via Fatty Acid Synthesis

The de novo synthesis of fatty acids is an iterative process that extends a growing acyl chain by two-carbon units. In bacteria and plants, this is carried out by the Type II fatty acid synthase (FASII) system, which comprises a series of discrete, monofunctional enzymes. In mammals, the Type I fatty acid synthase (FASI) system is a large, multifunctional polypeptide that catalyzes all the reaction steps. This compound, in its acyl-carrier protein (ACP) thioester form (3-hydroxydecanoyl-ACP), is an intermediate in the elongation cycle leading to longer-chain fatty acids.

The key enzymatic steps in the formation and conversion of 3-hydroxydecanoyl-ACP are:

-

Condensation: The cycle begins with the condensation of an eight-carbon acyl-ACP (octanoyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabB or FabF). This reaction forms a ten-carbon β-ketoacyl-ACP (3-ketodecanoyl-ACP) and releases CO2.

-

Reduction: The 3-ketodecanoyl-ACP is then reduced by β-ketoacyl-ACP reductase (FabG) to form (R)-3-hydroxydecanoyl-ACP. This reaction utilizes NADPH as the reducing agent.

-

Dehydration: Subsequently, 3-hydroxydecanoyl-ACP is dehydrated by 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) to create a double bond, forming trans-2-decenoyl-ACP.

-

Reduction: Finally, the trans-2-decenoyl-ACP is reduced by enoyl-ACP reductase (FabI) using NADPH to yield a saturated ten-carbon acyl-ACP (decanoyl-ACP), which can then undergo further elongation cycles.

Mandatory Visualization 1: Fatty Acid Synthesis Pathway

Caption: Fatty acid synthesis pathway showing the formation of 3-Hydroxydecanoyl-ACP.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| β-ketoacyl-ACP synthase I (FabB) | Escherichia coli | Octanoyl-ACP | 1.5 | 1.3 | [1] |

| β-ketoacyl-ACP synthase II (FabF) | Escherichia coli | Octanoyl-ACP | 2.1 | 0.8 | [1] |

| β-ketoacyl-ACP reductase (FabG) | Mycobacterium tuberculosis | 3-Oxodecanoyl-ACP | Not Reported | Not Reported | [1] |

| 3-hydroxyacyl-ACP dehydratase (FabZ) | Escherichia coli | 3-Hydroxydecanoyl-ACP | ~10 | Not Reported | [2] |

| PHA Synthase (PhaC1) | Pseudomonas aeruginosa | (R,S)-3-hydroxydecanoyl-CoA | Not Reported (lag phase observed) | 0.039 | [3] |

| PHA Synthase (PhaC2) | Pseudomonas aeruginosa | (R,S)-3-hydroxydecanoyl-CoA | Not Reported (lag phase observed) | 0.035 | [3] |

Note: Kinetic data for FAS enzymes with medium-chain substrates are not always readily available and can vary significantly with experimental conditions.

Table 2: Production of this compound and its Derivatives in Engineered Bacteria

| Organism Strain | Carbon Source | Product | Titer (g/L) | Purity/Composition | Reference |

| Pseudomonas aeruginosa PAO1 (rhlB, rhlC knockout) | Not specified | 3-(3-hydroxydecanoyloxy)alkanoic acids (HAAs) | ~18 | - | [4][5] |

| Pseudomonas aeruginosa PAO1 (engineered) | Not specified | (R)-3-hydroxydecanoic acid (after hydrolysis of HAAs) | Not directly reported | 95% | [4][5] |

| Pseudomonas putida KT2440 (β-oxidation knockout) | Decanoic acid | Poly(3-hydroxyalkanoates) | Not directly reported | 97 mol% this compound | [6] |

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[7][8][9][10][11]

1. Sample Preparation and Internal Standard Spiking: a. To 500 µL of serum, plasma, or cell culture supernatant, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., D3-3-hydroxydecanoic acid). b. For total this compound measurement (free and esterified), hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating at 60°C for 30 minutes. c. Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

2. Extraction: a. Add 3 mL of ethyl acetate (B1210297) to each sample and vortex vigorously for 1 minute. b. Centrifuge at 3000 x g for 10 minutes to separate the phases. c. Transfer the upper organic layer to a clean glass tube. d. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers. e. Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

3. Derivatization: a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Seal the tube and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a capillary column (e.g., HP-5MS). b. GC Conditions (example):

- Initial oven temperature: 80°C for 5 minutes.

- Temperature ramp 1: 3.8°C/min to 200°C.

- Temperature ramp 2: 15°C/min to 290°C, hold for 6 minutes. c. MS Conditions:

- Ionization mode: Electron Impact (EI).

- Monitor for the characteristic ions of the TMS-derivatized this compound and its internal standard.

5. Quantification: a. Calculate the amount of native this compound from the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: Assay for Fatty Acid Synthase (FASN) Activity

This protocol is based on a mass spectrometry approach to directly measure the products of FASN.[12][13][14]

1. Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture (200 µL total volume) containing:

- 100 mM potassium phosphate (B84403) buffer (pH 6.5)

- 2 mM EDTA

- 300 µg/mL fatty acid-free BSA

- 10 mM cysteine

- 200 µM NADPH

- 50 µM acetyl-CoA

- 80 µM ¹³C₃-malonyl-CoA (for stable isotope labeling)

- 10-20 µg of purified FASN or cell lysate containing FASN.

2. FASN Reaction: a. Incubate the reaction mixture at 37°C. b. At defined time points (e.g., 0, 10, 30, 60 minutes), stop the reaction by adding 500 µL of a cold extraction solvent mixture (e.g., chloroform:methanol, 2:1 v/v) containing a known amount of an internal standard (e.g., ¹³C-labeled palmitic acid).

3. Lipid Extraction: a. Vortex the sample vigorously. b. Add 100 µL of 0.9% NaCl solution and vortex again. c. Centrifuge at 14,000 x g for 10 minutes to separate the phases. d. Transfer the lower organic phase to a new tube.

4. Analysis by High-Resolution Mass Spectrometry: a. Directly infuse the lipid extract into a high-resolution mass spectrometer (e.g., Orbitrap). b. Analyze in negative ion mode to detect the deprotonated ¹³C-labeled fatty acid products. c. Quantify the newly synthesized fatty acids based on the signal intensity relative to the internal standard.

Mandatory Visualization 2: Experimental Workflow for this compound Quantification

References

- 1. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of an unusual 3-hydroxyacyl dehydratase (FabZ) from a ladderane-producing organism with an unexpected substrate preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro synthesis of poly(this compound): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances and trends in microbial production of polyhydroxyalkanoates and their building blocks [frontiersin.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Addition of quantitative 3-hydroxy-octadecanoic acid to the stable isotope gas chromatography-mass spectrometry method for measuring 3-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Diverse World of 3-Hydroxy Fatty Acids: A Technical Guide for Researchers

An In-depth Exploration of the Structure, Function, and Analysis of 3-Hydroxy Fatty Acids in Nature for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a diverse class of lipid molecules characterized by a hydroxyl group on the third carbon of a fatty acid chain. Once considered mere metabolic intermediates, 3-HFAs are now recognized as crucial players in a multitude of biological processes across bacteria, plants, and animals. In Gram-negative bacteria, they are fundamental structural components of the lipid A moiety of lipopolysaccharide (LPS), a potent elicitor of immune responses.[1][2][3][4] In plants, specific medium-chain 3-HFAs act as signaling molecules, triggering innate immunity. In mammals, they are intermediates in mitochondrial fatty acid β-oxidation, and their dysregulation is associated with metabolic diseases, making them valuable biomarkers and potential therapeutic targets.[5][6][7][8] This technical guide provides a comprehensive overview of the diversity of 3-HFAs in nature, detailed experimental protocols for their analysis, and an exploration of their roles in key signaling pathways and potential for drug development.

Diversity and Distribution of 3-Hydroxy Fatty Acids

The chain length and structure of 3-HFAs vary significantly depending on the organism and its metabolic state. This diversity is key to their varied biological functions.

In Bacteria

3-HFAs are hallmarks of the lipid A component of LPS in Gram-negative bacteria. The specific chain lengths of these 3-HFAs are often characteristic of a particular bacterial species or genus.

| Bacterial Species | 3-HFA Chain Length | Predominant 3-HFA | Reference |

| Escherichia coli | C12-C18 | 3-OH-C14:0 | [2] |

| Pseudomonas aeruginosa | C10-C12 | 3-OH-C10:0 | [9] |

| Yersinia enterocolitica | C14-C16 | 3-OH-C14:0 | [2] |

| Campylobacter jejuni | C12-C18 | 3-OH-C14:0 | [10][11] |

In Plants

Plants can recognize medium-chain 3-HFAs produced by bacteria as microbe-associated molecular patterns (MAMPs), triggering an immune response. The concentration of endogenous 3-HFAs in plants can also change in response to pathogenic stress.

| Plant Species | Condition | 3-HFA Detected | Concentration Range | Reference |

| Arabidopsis thaliana | Elicited with bacterial pathogens | 3-OH-C10:0, 3-OH-C12:0 | nanomolar to low micromolar | [12] |

| Rice (Oryza sativa) | Pathogen infection | Various 3-HFAs | Not specified | |

| Tomato (Solanum lycopersicum) | Root exudates | Not specified | Not specified |

In Animals and Humans

In mammals, 3-HFAs are typically intermediates of fatty acid β-oxidation. Elevated levels of certain 3-HFAs in plasma and tissues can be indicative of metabolic disorders. A recently discovered class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid, have shown therapeutic potential.[5][13][14][15][16]

| Biological Matrix | Condition | 3-HFA/FAHFA Species | Concentration Levels | Reference |

| Human Plasma | Healthy | Various 3-HFAs | Low nanomolar | [4][6][8] |

| Human Plasma | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | 3-OH-C14:0, 3-OH-C16:0 | Significantly elevated | [6][8] |

| Human Plasma | Type 2 Diabetes | Palmitic acid esters of hydroxy stearic acids (PAHSAs) | Lower than healthy individuals | [5][16] |

| Mouse Adipose Tissue | Insulin-resistant (High-Fat Diet) | PAHSAs | Lower than insulin-sensitive mice | [5] |

Experimental Protocols

Accurate detection and quantification of 3-HFAs are crucial for understanding their biological roles. Due to their low volatility and poor ionization efficiency, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for the analysis of more complex 3-HFA derivatives like FAHFAs.[1][17][18][19][20][21][22][23][24]

Protocol 1: Extraction and GC-MS Analysis of 3-HFAs from Bacterial Cultures

This protocol is suitable for the analysis of 3-HFAs from the lipid A of Gram-negative bacteria.

1. Lipid Extraction:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

-

Sonicate or vortex vigorously to lyse the cells and extract lipids.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

-

Centrifuge and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Acid Hydrolysis and Methylation:

-

To the dried lipid extract, add 1 M methanolic HCl.

-

Heat at 80°C for 4 hours to hydrolyze the lipid A and methylate the fatty acids.

-

Cool the reaction mixture and add water.

-

Extract the fatty acid methyl esters (FAMEs) with hexane (B92381).

-

Collect the hexane layer and dry it under nitrogen.

3. Silylation:

-

To the dried FAMEs, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

-

Heat at 60°C for 30 minutes to derivatize the hydroxyl group.[25]

-

The sample is now ready for GC-MS analysis.

4. GC-MS Analysis:

-

Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to separate the FAMEs.

-

The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: Extraction and LC-MS/MS Analysis of FAHFAs from Biological Tissues

This protocol is adapted for the analysis of FAHFAs from mammalian tissues.[17][18]

1. Homogenization and Lipid Extraction:

-

Homogenize the tissue sample in a suitable buffer.

-

Add a mixture of chloroform:methanol (2:1, v/v) to the homogenate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Dry the extract under nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Resuspend the dried lipid extract in a non-polar solvent.

-

Apply the sample to a silica-based SPE cartridge.

-

Wash the cartridge with non-polar solvents to remove neutral lipids.

-

Elute the FAHFAs with a more polar solvent mixture (e.g., dichloromethane:methanol).

-

Dry the eluate under nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the sample in a suitable mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a suitable additive (e.g., formic acid or ammonium (B1175870) acetate).

-

The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification of specific FAHFA isomers.

Signaling Pathways and Biological Roles

3-HFAs are not just structural molecules; they are active participants in crucial signaling pathways.

Plant Innate Immunity: The LORE-Mediated Pathway

In Arabidopsis thaliana, the receptor kinase LORE (Lipooligosaccharide-Specific Reduced Elicitation) perceives medium-chain 3-HFAs, such as 3-hydroxydecanoic acid (3-OH-C10:0), leading to the activation of pattern-triggered immunity (PTI).

Caption: LORE-mediated signaling pathway in plants.

Mammalian Innate Immunity: TLR4 Activation by Lipid A

The 3-HFA-containing lipid A portion of LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 on the surface of immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The specific acylation pattern of lipid A, including the chain lengths of the 3-HFAs, is critical for TLR4 activation.[10][11][26][27][28]

Caption: TLR4 signaling pathway initiated by LPS.

Biosynthesis of 3-Hydroxy Fatty Acids

The biosynthesis of 3-HFAs differs between organisms, reflecting their distinct roles.

Bacterial 3-HFA Biosynthesis

In bacteria like Pseudomonas aeruginosa and Escherichia coli, 3-HFAs are synthesized as intermediates of the fatty acid synthesis (FASII) pathway and are then incorporated into lipid A or other molecules like rhamnolipids.[9][29][30][31][32][33]

Caption: Bacterial 3-HFA biosynthesis and incorporation.

3-Hydroxy Fatty Acids in Drug Development

The diverse biological activities of 3-HFAs and their derivatives make them attractive targets for drug development.

FAHFAs as Therapeutics for Metabolic Diseases

Fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a promising class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[5][13][14][16] Administration of certain PAHSAs in mouse models of obesity and type 2 diabetes has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[5][13][14][16] Clinical studies have revealed that levels of PAHSAs are lower in insulin-resistant individuals, suggesting that supplementation or therapeutic strategies to increase endogenous FAHFA levels could be beneficial.[5][16]

Targeting Bacterial 3-HFA Biosynthesis for Novel Antibiotics

The enzymes involved in the biosynthesis of 3-HFAs in bacteria are essential for the formation of the outer membrane and, therefore, for bacterial viability. These enzymes are distinct from their mammalian counterparts, making them excellent targets for the development of novel antibiotics with high specificity and reduced side effects.

Conclusion

3-Hydroxy fatty acids are a functionally diverse and biologically significant class of molecules. From their role as integral structural components of the bacterial outer membrane to their function as signaling molecules in plant and animal immunity and metabolism, 3-HFAs are at the forefront of lipid research. The continued development of advanced analytical techniques will further unravel the complexity of their distribution and function. For researchers in drug development, the signaling pathways modulated by 3-HFAs and the enzymes responsible for their synthesis offer exciting new avenues for therapeutic intervention in a range of diseases, from infectious diseases to metabolic disorders. This guide provides a foundational understanding and practical methodologies to aid scientists in exploring the multifaceted world of 3-hydroxy fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the LPS and 3OHFA Contents in the Lipoprotein Fractions and Lipoprotein Particles of Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma and erythrocyte fatty acid concentrations in long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]